

Application Note: Validated HPLC Method for Aflatoxin G2 Determination in Cereals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aflatoxin G2A

Cat. No.: B15340972

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Introduction

Aflatoxins are toxic secondary metabolites produced by certain fungi, primarily *Aspergillus flavus* and *Aspergillus parasiticus*.^[1] These mycotoxins can contaminate various agricultural commodities, including cereals, nuts, and oilseeds, both before and after harvest.^{[1][2]} The major aflatoxins of concern are designated as B1, B2, G1, and G2, based on their fluorescence properties.^[1] Aflatoxin G2 (AFG2), along with its counterparts, poses a significant risk to human and animal health due to its potential carcinogenic effects.^[3] Regulatory agencies worldwide have established maximum permissible levels for aflatoxins in food and feed, necessitating sensitive and reliable analytical methods for their detection and quantification.

This application note provides a detailed protocol for a validated analytical method for the determination of Aflatoxin G2 in cereals using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and immunoaffinity column cleanup.

Principle of the Method

The method is based on the extraction of aflatoxins from a homogenized cereal sample using a methanol/water solution.^{[1][4][5]} The raw extract is then purified using an immunoaffinity column (IAC) which contains antibodies specific to the aflatoxin group.^{[1][6][7]} After washing the column to remove interfering matrix components, the retained aflatoxins are eluted with methanol. The purified eluate is then analyzed by a reversed-phase HPLC system equipped with a fluorescence detector.^[1] To enhance the fluorescence signal of Aflatoxin G1 (and B1), an in-line post-column derivatization, such as photochemical derivatization (PHRED) or

bromination using a KOBRA® Cell, is employed.[6][7] Aflatoxin G2 naturally fluoresces and does not require derivatization for sensitive detection.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

1. Apparatus and Reagents

- Apparatus:
 - High-speed blender (e.g., Ultra-Turrax at 25,000 rpm)[1]
 - Laboratory grinder/mill
 - Analytical balance (± 0.001 g)
 - Filtration apparatus (qualitative and glass microfiber filters)
 - Immunoaffinity columns (IAC) for Aflatoxins
 - Vortex mixer
 - Evaporator (optional, for concentrating eluate)
 - HPLC system with fluorescence detector (FLD), autosampler, and C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m particle size).[1]
 - Post-column derivatization unit (e.g., Photochemical Reactor or KOBRA® Cell)[6][7]
 - Syringe filters (0.45 μ m PTFE)[1]
- Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or distilled)

- Sodium chloride (NaCl)
- Aflatoxin G2 certified reference standard
- Aflatoxin mixed standard solution (B1, B2, G1, G2)
- Phosphate Buffered Saline (PBS)

2. Sample Preparation and Extraction

- Homogenization: Grind a representative portion of the cereal sample (e.g., 2-5 kg) to a fine, uniform powder using a laboratory mill.[\[1\]](#)[\[8\]](#)
- Weighing: Accurately weigh 20 g of the homogenized sample into a blender jar.[\[1\]](#)
- Extraction: Add 4 g of NaCl and 100 mL of methanol/water (70:30, v/v) to the jar.[\[1\]](#)
- Blending: Blend the mixture at high speed for 3 minutes.[\[1\]](#)
- Filtration: Filter the extract through a fluted qualitative filter paper into a clean flask or tube.[\[1\]](#)

3. Immunoaffinity Column (IAC) Cleanup

- Dilution: Pipette 7.5 mL of the filtered extract into a separate tube and dilute it with 15 mL of water.[\[1\]](#)
- Mixing & Filtration: Vortex the diluted extract for 1 minute and then filter it through a glass microfiber filter.[\[1\]](#)
- Column Loading: Pass 7.5 mL of the filtered, diluted extract through the Aflatest™ immunoaffinity column at a slow, steady flow rate of approximately 1-2 drops per second.[\[1\]](#)
- Washing: Wash the column by passing 10 mL of distilled water through it twice, ensuring all residual matrix components are removed.[\[1\]](#) Dry the column by passing air through it after the final wash.
- Elution: Place a clean collection vial under the column. Slowly pass 1.0 mL of HPLC-grade methanol through the column and collect the eluate. Allow the methanol to remain in the

column for at least 5 minutes before eluting to ensure complete release of the toxins.[1]

- Final Preparation: Add 1.0 mL of HPLC-grade water to the methanolic eluate, mix well, and filter through a 0.45 μm PTFE syringe filter into an autosampler vial for HPLC analysis.[1]

4. HPLC-FLD Instrumental Analysis

- Analytical Column: Reversed-phase C18 (4.6 x 250 mm, 5 μm)[1]
- Column Temperature: 40°C[1]
- Mobile Phase: Isocratic mixture of Water:Methanol (50:50, v/v)[1]
- Flow Rate: 0.65 mL/min[1]
- Injection Volume: 40 μL [1]
- Fluorescence Detector Settings:
 - Excitation: 362 nm[1]
 - Emission: 455 nm[1]
- Post-Column Derivatization: Use a photochemical reactor or KOBRA® Cell to enhance the fluorescence of Aflatoxins B1 and G1.[6][7]

5. Preparation of Standards and Calibration

- Stock Solution: Use a certified commercially available aflatoxin mix standard, typically at a concentration of 1 mg/L.[1]
- Working Standard: Prepare a working standard solution (e.g., 4 $\mu\text{g/L}$) by diluting the stock solution with a methanol/water mixture (50:50, v/v).[1]
- Calibration Curve: Generate a series of calibration standards by making serial dilutions of the working standard. A typical calibration range would be from 0.25 to 32 $\mu\text{g/kg}$. [1][9]
- Linearity: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity is considered

acceptable if the correlation coefficient (R^2) is greater than 0.99.[10]

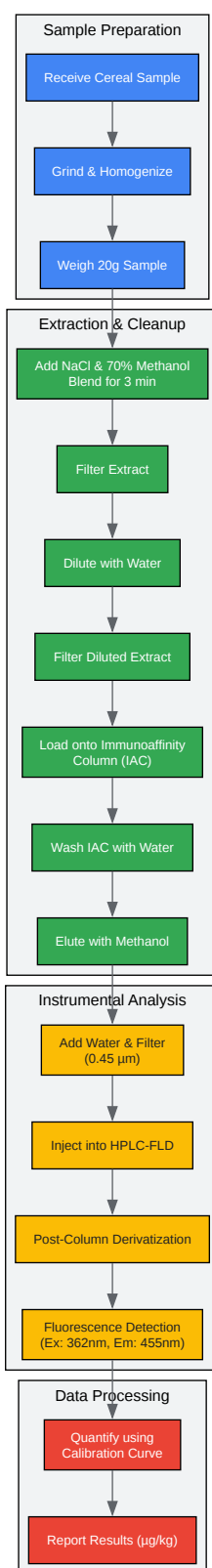
Method Validation Data

The performance of the analytical method must be validated to ensure it is fit for purpose. Key validation parameters include linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance data for the analysis of Aflatoxin G2 in cereals based on similar validated methods.

Validation Parameter	Typical Performance Value	Reference(s)
Linearity (R^2)	> 0.999	[11]
Limit of Detection (LOD)	0.04 - 0.13 $\mu\text{g/kg}$	[4][5][11]
Limit of Quantification (LOQ)	0.2 - 0.4 $\mu\text{g/kg}$	[7][11]
Accuracy (Recovery)	72% - 94%	[4][5]
Precision (RSDr %)	< 15%	[3][7]

Analytical Workflow Diagram

The following diagram illustrates the complete workflow for the determination of Aflatoxin G2 in cereal samples.



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Caption: Workflow for Aflatoxin G2 analysis in cereals.

Conclusion

The described method, which combines solvent extraction, immunoaffinity column cleanup, and HPLC with fluorescence detection, is a robust, sensitive, and reliable approach for the quantitative determination of Aflatoxin G2 in cereal samples.[4][6] The validation data confirms that the method meets the typical performance requirements for official control purposes, providing the accuracy and precision needed for monitoring aflatoxin levels in the food supply chain.[4] This protocol serves as a comprehensive guide for researchers and analytical scientists to implement a validated method for aflatoxin analysis.

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- To cite this document: BenchChem. [Application Note: Validated HPLC Method for Aflatoxin G2 Determination in Cereals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15340972#developing-a-validated-analytical-method-for-aflatoxin-g2a-in-cereals]

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